

Technical Support Center: Long-Term Stability Testing of Revfenacin Formulations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Revfenacin

Cat. No.: B1680567

[Get Quote](#)

Welcome to the technical support center for the long-term stability testing of **revfenacin** formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your stability programs. The information herein is curated to ensure scientific integrity and is grounded in established regulatory guidelines and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of **revfenacin**.

Q1: What are the primary degradation pathways for **revfenacin** that should be monitored during long-term stability studies?

A1: The principal degradation pathway for **revfenacin** is the hydrolysis of its primary amide to form the active metabolite, THRX-195518, which is a carboxylic acid.^{[1][2][3]} While this is the major route, other less common degradation pathways include oxidative deamination, oxygenation, carbamate hydrolysis, and N-dealkylation.^{[2][4]} Therefore, your stability-indicating method must be capable of separating **revfenacin** from THRX-195518 and other potential minor degradants.

Q2: What are the standard ICH recommended storage conditions for long-term stability testing of a **revfenacin** inhalation solution?

A2: For a drug product intended for storage at room temperature, the International Council for Harmonisation (ICH) Q1A(R2) guideline recommends long-term stability studies be conducted at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $60\% \pm 5\%$ relative humidity (RH) or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $65\% \pm 5\%$ RH.[5][6] Accelerated stability studies are typically performed at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $75\% \pm 5\%$ RH.[5] For inhalation solutions, it is also crucial to assess the stability in different storage orientations (e.g., upright, inverted, horizontal) to evaluate potential interactions with the container closure system.[7]

Study Type	Storage Condition	Minimum Duration
Long-Term	$25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\%$ RH	12 months
Intermediate	$30^{\circ}\text{C} \pm 2^{\circ}\text{C} / 65\% \text{ RH} \pm 5\%$ RH	6 months
Accelerated	$40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\%$ RH	6 months

Q3: Which analytical techniques are most suitable for a stability-indicating assay of **revefenacin**?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and robust method for the quantification of **revefenacin** and its impurities.[8] For more sensitive and specific detection, especially for identifying unknown degradants, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is highly effective.[2][9][10][11] A well-developed stability-indicating method should be able to resolve **revefenacin** from its known degradation products and any other potential impurities that may arise during storage.[9][12]

Q4: What are the critical quality attributes (CQAs) to monitor for a **revefenacin** nebulizer solution during a stability study?

A4: For a nebulized solution like **revefenacin**, the following CQAs are essential to monitor throughout the stability study:

- Assay: The concentration of **revefenacin**.

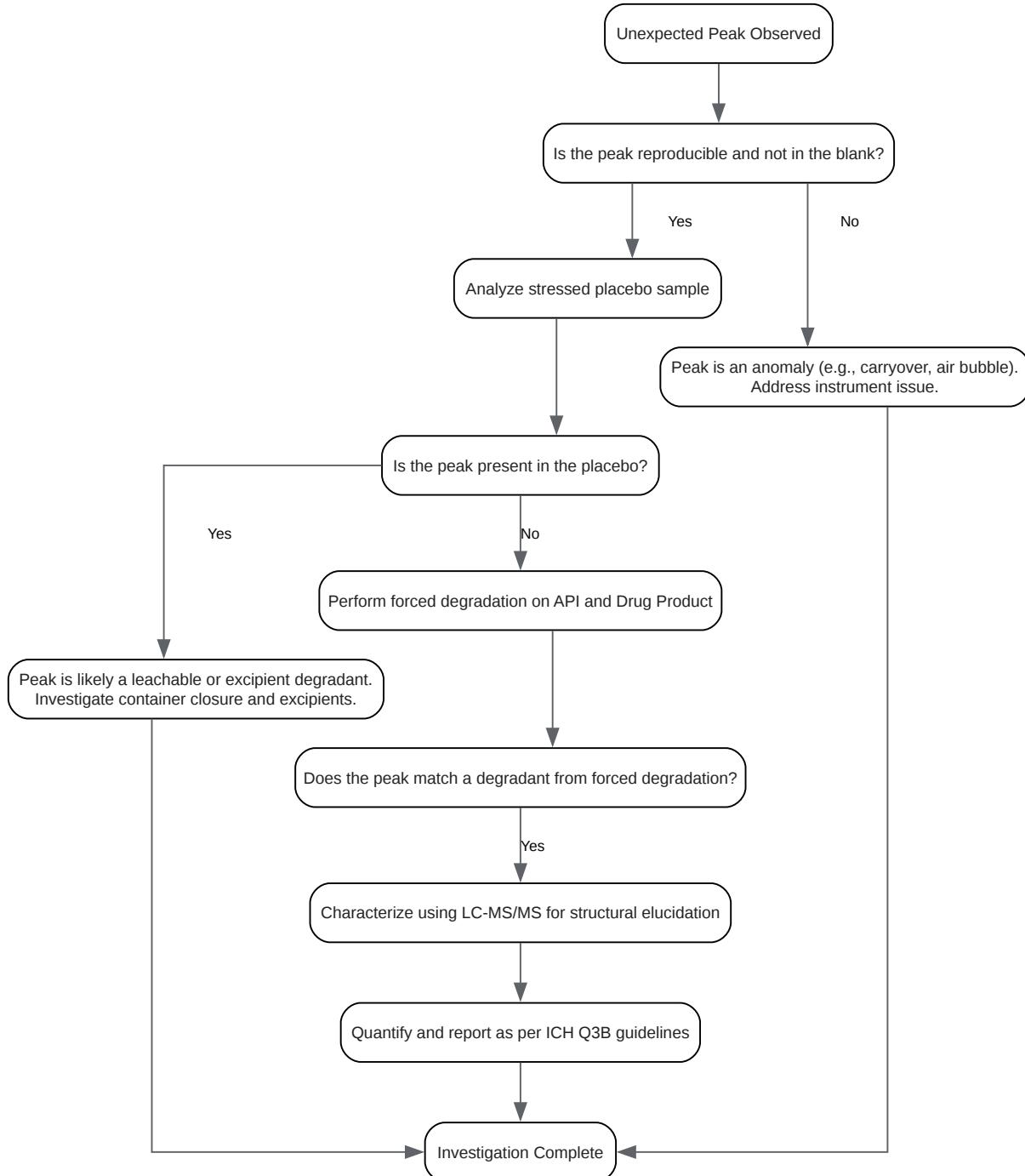
- Impurities and Degradation Products: Quantification of known and unknown impurities.
- Appearance: The solution should remain clear and colorless.[13]
- pH: To ensure the stability of the active pharmaceutical ingredient (API) and patient comfort. [14][15]
- Osmolality: To ensure the formulation is isotonic.[14][15]
- Delivered Dose Uniformity (DDU): To ensure consistent dosing for the patient.[16]
- Aerodynamic Particle Size Distribution (APSD): To ensure the aerosolized droplets are in the optimal size range for lung deposition.[11][16]
- Sterility and Microbial Limits: For sterile dosage forms.
- Leachables: From the container closure system.[10]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues that may arise during your stability studies.

Scenario 1: Unexpected Peaks in the HPLC Chromatogram

Q: I am observing an unexpected peak in my HPLC chromatogram during a stability time point. How should I proceed with its identification and characterization?


A: The appearance of a new peak in a stability chromatogram requires a systematic investigation to determine its origin and potential impact on product quality. The following steps will guide you through this process.

- Confirm the Peak is Real:
 - Re-inject the same sample to ensure the peak is not an anomaly from the injection process.

- Inject a blank (mobile phase) to rule out carryover from previous injections or contamination of the mobile phase.[17]
- If the peak persists, proceed to the next step.
- Investigate the Source:
 - Placebo Analysis: Analyze a placebo formulation (containing all excipients but no **revafenacin**) that has been subjected to the same stability conditions. If the peak is present, it is likely an excipient degradant or a leachable from the container closure system.
 - Forced Degradation Studies: If the peak is not present in the placebo, it is likely a **revafenacin** degradant. To confirm this, perform forced degradation studies on the **revafenacin** drug substance and drug product. This involves subjecting the samples to stress conditions such as acid, base, oxidation, heat, and light.[12] The degradation profiles generated can help in tentatively identifying the unknown peak.
- Characterize the Peak:
 - UV-Vis Spectrum: If using a photodiode array (PDA) detector, compare the UV spectrum of the unknown peak to that of **revafenacin** and its known impurities. This can provide clues about the structure of the chromophore.
 - LC-MS/MS Analysis: For structural elucidation, analyze the sample using a validated LC-MS/MS method. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide definitive structural information.[9][11]
- Quantify and Report:
 - Once identified, the impurity should be quantified using an appropriate reference standard if available. If a standard is not available, its concentration can be estimated relative to the **revafenacin** peak area, assuming a similar response factor.
 - Report the impurity level according to ICH Q3B(R2) guidelines for impurities in new drug products.[6]

This protocol outlines a typical forced degradation study for a **revefenacin** formulation.

- Sample Preparation: Prepare solutions of **revefenacin** drug product at the target concentration.
- Stress Conditions:
 - Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours.
 - Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 2 hours.
 - Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
 - Thermal Degradation: Store the drug product solution at 80°C for 48 hours.
 - Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
- Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.
- Analysis: Analyze all stressed samples, along with an unstressed control, using your stability-indicating HPLC method.

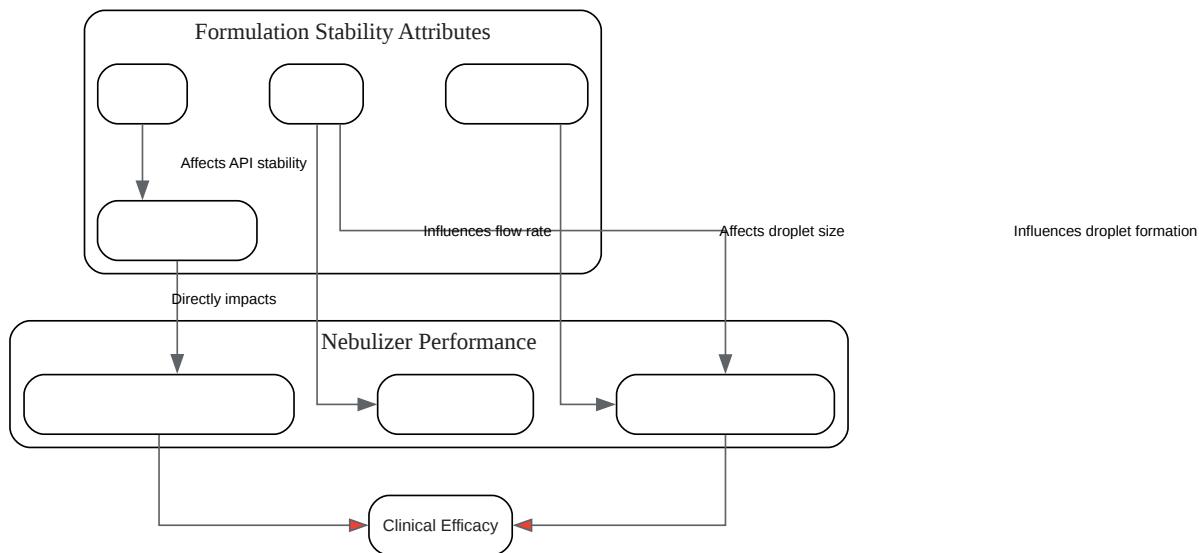
[Click to download full resolution via product page](#)

Caption: Workflow for investigating unexpected chromatographic peaks.

Scenario 2: Drift in pH of the Formulation

Q: We are observing a consistent decrease in the pH of our **revefenacin** formulation during our long-term stability study. What could be the cause, and how should we investigate it?

A: A drift in pH is a critical stability concern as it can impact the solubility, stability, and tolerability of the drug product. The most likely cause for a pH decrease in a **revefenacin** formulation is the hydrolysis of the amide group to form the carboxylic acid metabolite, THRX-195518.[1][2] Other potential causes could include interaction with the container closure system or degradation of an excipient.


- Correlate pH with Degradation: Plot the pH values against the concentration of the THRX-195518 degradant over time. A strong correlation would suggest that the formation of this acidic degradant is the primary driver of the pH change.
- Container-Closure Interaction Study: To rule out contributions from the container, conduct a study where the formulation is stored in an inert container (e.g., a glass vial) under the same stability conditions. If the pH drift is significantly less in the inert container, it suggests an interaction with the primary packaging.
- Excipient Stability: Review the stability data for all excipients used in the formulation. The citrate buffer components (citric acid and sodium citrate) are generally stable, but it's important to ensure their quality.[18]
- Buffer Capacity: Evaluate if the buffer capacity of the formulation is sufficient to maintain the pH within the acceptable range over the shelf life, considering the expected rate of degradation.
- Reformulation: If the pH shift is significant and cannot be controlled by the current buffer system, reformulation with a different buffer or a higher buffer concentration may be necessary.
- Packaging Selection: If container-closure interactions are identified, consider alternative packaging materials.

Scenario 3: Inconsistent Delivered Dose from the Nebulizer

Q: Our stability data shows a trend of decreasing delivered dose uniformity (DDU) over time. What formulation stability attributes could be contributing to this?

A: Inconsistent DDU from a nebulizer can be a complex issue with contributions from both the device and the formulation.[\[16\]](#) From a formulation stability perspective, changes in physical properties can impact the efficiency of nebulization.

- Change in Viscosity: While less common for aqueous solutions, any change in viscosity due to excipient degradation or interaction could affect the nebulization rate.
- Surface Tension Modification: Adsorption of the API or excipients to the container surface over time could alter the surface tension of the solution, which can influence droplet formation during nebulization.
- Precipitation: Although unlikely if the formulation is robust, any precipitation of the API or excipients would significantly impact the amount of drug available for nebulization. A visual inspection for particulate matter is a critical stability test.

[Click to download full resolution via product page](#)

Caption: Interplay of formulation stability and nebulizer performance.

- Setup: Assemble the nebulizer system (e.g., PARI LC Sprint nebulizer with a PARI Trek S compressor) as specified for **revefenacin** administration.[19]
- Sample Loading: Load a single vial of the **revefenacin** stability sample into the nebulizer.
- Nebulization: Operate the nebulizer for the specified time, capturing the aerosolized dose onto a filter apparatus (e.g., using a sampling pump).
- Drug Recovery: Extract the captured **revefenacin** from the filter using a suitable solvent.
- Quantification: Analyze the extracted solution using a validated HPLC method to determine the amount of **revefenacin** delivered.

- Acceptance Criteria: The delivered dose should be within the specified range (e.g., 80-120% of the label claim) for a set number of actuations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. meded101.com [meded101.com]
- 15. Physicochemical Stability and Compatibility of Revefenacin (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broughton-group.com [broughton-group.com]
- 17. HPLC トラブルシューティングガイド [sigmaaldrich.com]
- 18. YUPELRI® (revefenacin) inhalation solution [yupelri.com]

- 19. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Technical Support Center: Long-Term Stability Testing of Revefenacin Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680567#long-term-stability-testing-of-revefenacin-formulations\]](https://www.benchchem.com/product/b1680567#long-term-stability-testing-of-revefenacin-formulations)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com